molecular formula C22H25ClN2O6S B2557082 4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923251-31-4

4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2557082
CAS RN: 923251-31-4
M. Wt: 480.96
InChI Key: BNMUKBGIRQVAHP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a sulfonyl group, a methoxy group, and an acetyl group. These groups could potentially confer various chemical properties to the molecule, such as reactivity or solubility .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information on the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the acetyl group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, or solubility, would likely be determined experimentally. These properties can be influenced by factors like the functional groups present and the overall structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

This compound, due to its complex structure, is likely involved in synthetic chemistry research, focusing on the synthesis and characterization of novel organic compounds. For example, research has explored the preparation and reaction of cyclopropenone oximes with isocyanates to afford diazaspirohexenones, highlighting the utility of spiro compounds in synthetic chemistry (Yoshida et al., 1988). Similarly, studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives discuss the relationship between molecular and crystal structure, indicating the significance of spiro compounds in understanding supramolecular chemistry (Graus et al., 2010).

Optical and Electronic Properties

Research into the optical and electronic properties of spiro compounds, such as the study on the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, demonstrates the potential of spiro compounds in materials science, particularly in semiconducting properties and electronic transport mechanisms (Rusu et al., 2007). This area of research is crucial for developing new materials for electronic and photonic applications.

Catalysis and Chemical Transformations

The compound's structural features might also make it relevant in catalysis and chemical transformations. For instance, the synthesis of sulfur-containing spiro compounds has been explored for their potential applications in catalysis and as intermediates in organic synthesis (Reddy et al., 1993). These studies contribute to the development of new catalytic methods and the synthesis of complex organic molecules.

Proton Exchange Membranes

Spiro compounds are also investigated in the context of proton exchange membranes for fuel cell applications. The synthesis of locally and densely sulfonated poly(ether sulfone)s showcases the relevance of spiro-based compounds in creating efficient proton conduction pathways, which are essential for enhancing fuel cell performance (Matsumoto et al., 2009).

Nonlinear Optical Materials

Finally, the synthesis and characterization of spiro compounds for nonlinear optical applications, such as the study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlight the potential of such compounds in developing new materials for optical devices. This research area focuses on materials that can convert light frequencies, which is crucial for telecommunications and laser technology (Kagawa et al., 1994).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Safety data would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-18-4-6-19(7-5-18)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)20-8-2-17(23)3-9-20/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMUKBGIRQVAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

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